molecular formula C10H12FIO B8160136 2-Fluoro-4-iodo-1-isobutoxybenzene

2-Fluoro-4-iodo-1-isobutoxybenzene

Cat. No.: B8160136
M. Wt: 294.10 g/mol
InChI Key: VHQZEXFVBHHKIL-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-1-isobutoxybenzene is an organic compound with the molecular formula C10H12FIO It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine and iodine atoms, respectively, and the hydrogen atom at position 1 is replaced by an isobutoxy group

Preparation Methods

The synthesis of 2-Fluoro-4-iodo-1-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the condensation of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-(1H,3H)-dione with 2-methyl malonic acid in the presence of acetic anhydride .

Chemical Reactions Analysis

2-Fluoro-4-iodo-1-isobutoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-4-iodo-1-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-isobutoxybenzene involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The specific molecular targets and pathways depend on the context of its application, such as in drug development or material synthesis.

Comparison with Similar Compounds

2-Fluoro-4-iodo-1-isobutoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its isobutoxy group, which can impart different chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-fluoro-4-iodo-1-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQZEXFVBHHKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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